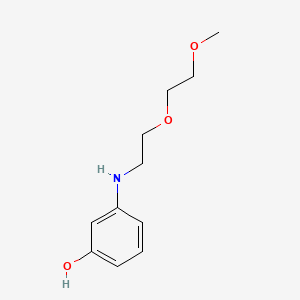

3-((2-(2-Methoxyethoxy)ethyl)amino)phenol

Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name 3-((2-(2-methoxyethoxy)ethyl)amino)phenol systematically describes the compound’s structure. The parent structure is phenol (hydroxybenzene), with a hydroxyl group at position 1. At position 3 of the aromatic ring, an amino group (-NH-) is attached to a 2-(2-methoxyethoxy)ethyl side chain. This side chain consists of an ethyl backbone (CH2CH2) linked to a methoxyethoxy group (OCH2CH2OCH3), resulting in the full substituent structure: -NH-CH2CH2-O-CH2CH2-OCH3.

Molecular Formula and Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H17NO4 |

| Molecular Weight | 239.26 g/mol |

| CAS Number | 1234423-98-3 |

| IUPAC Name | 3-[(2-(2-Methoxyethoxy)ethyl)amino]phenol |

The molecular formula derives from the phenolic core (C6H5OH) and the substituent (C5H12NO3). The methoxyethoxyethyl side chain introduces three oxygen atoms and one nitrogen atom, contributing to the compound’s polarity and solubility in polar solvents.

Electronic Configuration and Resonance Stabilization

The electronic properties of this compound are governed by resonance effects within the phenolic ring and the electron-donating nature of its substituents. The hydroxyl group donates electrons via resonance, stabilizing the phenoxide ion (C6H5O⁻) through delocalization of the negative charge across the aromatic ring.

Key Resonance Structures

Phenoxide Ion Stabilization :

- The negative charge on the deprotonated oxygen spreads to ortho and para positions via resonance:

$$

\text{O}^- \leftrightarrow \underset{\text{ortho}}{\text{C}}^- \leftrightarrow \underset{\text{para}}{\text{C}}^-

$$ - This delocalization lowers the compound’s acidity compared to aliphatic alcohols but retains higher acidity than unsubstituted phenol due to the meta-positioned amino-ether side chain.

- The negative charge on the deprotonated oxygen spreads to ortho and para positions via resonance:

Amino Group Effects :

- The amino group (-NH-) donates electrons through inductive effects, slightly reducing the hydroxyl group’s acidity. However, its meta position limits direct resonance interaction with the phenoxide ion.

- The methoxyethoxy side chain further donates electrons via the ether oxygen’s lone pairs, creating a net electron-rich environment at the aromatic ring.

Conformational Flexibility and Steric Considerations

The 2-(2-methoxyethoxy)ethyl side chain introduces significant conformational flexibility. Rotation around the C-O and C-C bonds allows the side chain to adopt multiple low-energy conformers, including:

- Extended Conformation : Maximizes solvation in polar solvents.

- Folded Conformation : Stabilizes intramolecular hydrogen bonding between the amino group and ether oxygen.

Steric Hindrance

The bulky methoxyethoxyethyl group creates steric hindrance around the amino group, limiting access to nucleophiles or electrophiles. This is evident in slower reaction kinetics compared to less hindered analogues like 2-amino-3-ethylphenol.

Comparative Steric Effects

| Compound | Steric Hindrance (Relative) |

|---|---|

| This compound | High |

| 2-Amino-3-ethylphenol | Low |

| 3-(2-Hydroxyethyl)phenol | Moderate |

The tertiary butyl groups in structurally similar hindered phenols exhibit even greater steric effects, underscoring the role of substituent bulk in modulating reactivity.

Comparative Analysis with Structural Analogues

2-Amino-3-(2-methoxyethylamino)phenol vs. 2-Amino-3-(2-methoxyethyl)phenol

Substituent Effects :

- 2-Amino-3-(2-methoxyethylamino)phenol : Features a secondary amine (-NH-CH2CH2OCH3) that enhances hydrogen-bonding capacity and basicity.

- 2-Amino-3-(2-methoxyethyl)phenol : Lacks the amino linkage, reducing polarity and resonance contributions from the side chain.

Electronic Properties :

Conformational Differences :

Comparative Data Table

| Property | This compound | 2-Amino-3-(2-methoxyethylamino)phenol | 2-Amino-3-(2-methoxyethyl)phenol |

|---|---|---|---|

| Molecular Weight | 239.26 g/mol | 212.25 g/mol | 181.23 g/mol |

| Side Chain Flexibility | High | Moderate | Low |

| Resonance Contribution | Moderate | High | Low |

Properties

CAS No. |

93803-67-9 |

|---|---|

Molecular Formula |

C11H17NO3 |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

3-[2-(2-methoxyethoxy)ethylamino]phenol |

InChI |

InChI=1S/C11H17NO3/c1-14-7-8-15-6-5-12-10-3-2-4-11(13)9-10/h2-4,9,12-13H,5-8H2,1H3 |

InChI Key |

DOWWLIAIDNHGRC-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCNC1=CC(=CC=C1)O |

Origin of Product |

United States |

Chemical Reactions Analysis

EINECS 298-339-4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents such as sodium borohydride or lithium aluminum hydride . The major products formed from these reactions vary based on the reaction conditions and the reagents used.

Scientific Research Applications

Analytical Applications

One significant application of 3-((2-(2-Methoxyethoxy)ethyl)amino)phenol is in analytical chemistry, particularly in chromatography. It can be effectively separated using high-performance liquid chromatography (HPLC). The Newcrom R1 HPLC column has been utilized for this purpose, employing a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid is substituted with formic acid. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .

Antiproliferative Activity

Recent studies have explored the antiproliferative properties of compounds related to this compound. Notably, derivatives containing similar structural motifs have shown promising results against various cancer cell lines. For instance, compounds with modifications at the R position exhibited significant activity in melanoma and colon cancer cell lines, highlighting the potential of such phenolic derivatives in cancer therapeutics .

Mechanistic Studies

Research indicates that the compound may interact with specific signaling pathways involved in tumor growth and angiogenesis. The exploration of its effects on CDC42 GTPases—proteins critical for cell signaling—suggests that it could play a role in modulating tumor microenvironments and influencing cancer cell behavior .

Synthesis and Derivative Development

The synthesis of this compound has been optimized through various methodologies, including Ullmann-type reactions to create methoxy-substituted derivatives. These synthetic strategies aim to enhance the yield and purity of the target compounds while exploring their bioactivity potential .

Pharmacokinetic Studies

A notable case study involved the pharmacokinetic profiling of this compound and its derivatives. The study assessed their stability in plasma and microsomal systems, demonstrating good metabolic stability which is crucial for drug development .

Antioxidant Activity Evaluation

Another investigation focused on the antioxidant properties of phenolic compounds derived from similar structures. These studies utilized various assays to evaluate the ability of these compounds to scavenge free radicals, indicating their potential use as natural antioxidants in food and pharmaceutical applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | HPLC separation using Newcrom R1 columns; scalable methods for pharmacokinetics |

| Biological Research | Antiproliferative activity against cancer cell lines; interaction with CDC42 signaling |

| Synthesis | Development of methoxy-substituted derivatives through optimized synthetic pathways |

| Case Studies | Pharmacokinetic profiling; antioxidant activity evaluation |

Mechanism of Action

The mechanism of action of EINECS 298-339-4 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the nature of the compound and its application. For instance, if the compound is used in a therapeutic context, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to 3-((2-(2-Methoxyethoxy)ethyl)amino)phenol:

Key Observations :

- Phenolic vs. Non-Phenolic Analogs: The presence of the phenol group in the target compound enhances hydrogen-bonding capacity compared to 3-(2-methoxyethoxy)propylamine, making it more suitable for applications requiring solubility in polar solvents or biological interactions .

- Amine Substituents: The tertiary amine in 3-(1-(dimethylamino)ethyl)phenol increases lipophilicity (higher LogP) relative to the target compound’s secondary amine, affecting membrane permeability in drug design .

- Ether Linkages : The methoxyethoxy chain in the target compound and 3-(2-methoxyethoxy)propylamine introduces flexibility and polarity, contrasting with rigid imine bonds in Schiff base ligands .

Reactivity Differences :

- The secondary amine in the target compound is less sterically hindered than tertiary amines, facilitating nucleophilic reactions.

- Schiff bases (e.g., HL1) undergo hydrolysis under acidic conditions, whereas the target’s ether and amine linkages are more stable .

Research Findings and Data

Physical Characterization

Biological Activity

3-((2-(2-Methoxyethoxy)ethyl)amino)phenol, also known by its chemical structure C11H17NO3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which may confer specific pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Composition

- Chemical Name : this compound

- Molecular Formula : C11H17NO3

- CAS Number : 93803-67-9

The compound consists of a phenolic group attached to an ethylamine chain with a methoxyethoxy substituent, which may influence its solubility and interaction with biological targets.

Research suggests that compounds similar to this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that phenolic compounds can possess antimicrobial properties. The presence of the amino group may enhance interaction with microbial membranes, leading to cell disruption.

- Antioxidant Properties : Phenolic compounds are known for their antioxidant capabilities, which can mitigate oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study examining structurally related compounds demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis .

- Cytotoxicity Assays : In vitro assays using human cancer cell lines indicated that similar compounds exhibited dose-dependent cytotoxicity. The IC50 values varied significantly among different cell lines, suggesting selective toxicity profiles that warrant further investigation .

- Antioxidant Activity : Research on related phenolic compounds has shown a strong correlation between structural features and antioxidant capacity. The presence of methoxy groups has been linked to enhanced radical scavenging activity, which could be beneficial in therapeutic contexts .

Data Table: Biological Activity Overview

Q & A

Basic Question: What are the optimal synthetic routes for 3-((2-(2-Methoxyethoxy)ethyl)amino)phenol, and how can purity be validated?

Answer:

A two-step synthesis is commonly employed:

Alkylation : React 2-methoxyethylamine derivatives (e.g., 2-(2-methoxyethoxy)ethylamine) with a halogenated phenol precursor under basic conditions (e.g., triethylamine in toluene at 100°C). This facilitates nucleophilic substitution at the phenolic oxygen .

Purification : Use column chromatography (C18 reverse-phase, acetonitrile/water gradient) to isolate the product. Confirm purity via HPLC with UV detection (λ = 254 nm) and compare retention times to standards.

Validation :

- NMR : Analyze H and C spectra for characteristic peaks (e.g., methoxy protons at δ ~3.3–3.5 ppm, aromatic protons at δ ~6.5–7.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H].

Basic Question: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 2A) .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid release into waterways due to potential aquatic toxicity .

- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention. For skin contact, wash with soap and water immediately .

Advanced Question: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity. The methoxyethoxy chain’s electron-donating effects increase HOMO energy, enhancing reactivity at the amino group .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF or toluene) to optimize reaction conditions. Polar solvents stabilize transition states in SN2 mechanisms .

Experimental Validation : Compare predicted activation energies with kinetic studies (e.g., rate constants measured via UV-Vis spectroscopy).

Advanced Question: What strategies resolve contradictions in biological activity data for phenolic derivatives like this compound?

Answer:

- Dose-Response Analysis : Test across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects. For example, conflicting cytotoxicity data may arise from assay-specific thresholds .

- Metabolite Profiling : Use LC-MS/MS to detect degradation products (e.g., oxidative demethylation) that may interfere with bioactivity .

- Receptor Binding Studies : Employ SPR (Surface Plasmon Resonance) to measure direct interactions with target proteins (e.g., enzymes like γ-secretase) and rule out off-target effects .

Advanced Question: How can the electrochemical stability of this compound be evaluated for use in ionic liquid formulations?

Answer:

- Cyclic Voltammetry (CV) : Perform scans in a three-electrode cell (glassy carbon working electrode) across a potential range of -1.5 V to +1.5 V vs. Ag/AgCl. Look for irreversible oxidation peaks indicative of decomposition .

- Impedance Spectroscopy : Measure ionic conductivity in [NTf2] or [FSI]-based ionic liquids. High conductivity (>1 mS/cm) suggests compatibility for electrochemical applications .

- Long-Term Stability : Age samples at 60°C for 72 hours and monitor structural integrity via FT-IR (e.g., loss of O-H stretch at ~3300 cm signals degradation) .

Advanced Question: What analytical methods differentiate this compound from its structural analogs?

Answer:

- Tandem MS/MS : Fragment ions at m/z 150 (loss of methoxyethoxy chain) and m/z 108 (phenolic ring) provide diagnostic fingerprints .

- 2D NMR : H-C HSQC correlates methoxy protons (δ ~3.3 ppm) to carbon signals at δ ~55–60 ppm, distinguishing them from ethylamino groups .

- X-ray Crystallography : Resolve crystal packing to confirm substituent orientation (e.g., methoxyethoxy chain’s gauche conformation) .

Advanced Question: How can the compound’s stability under physiological conditions be assessed for pharmacological studies?

Answer:

- pH Stability : Incubate in buffers (pH 4–9) at 37°C for 24 hours. Monitor degradation via UPLC-UV; a >90% recovery indicates robustness in biological matrices .

- Plasma Stability : Add compound to human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify remaining parent compound via LC-MS .

- Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products using diode-array detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.